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Caffeoylmalic Acid

Cat. No.: B1148885
CAS No.: 149197-97-7
M. Wt: 296.22958
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Description

Significance of Caffeoylmalic Acid as a Natural Product in Academic Contexts

The significance of this compound in academic research stems from its widespread presence in the plant kingdom and its diverse biological properties. It is recognized as a potent antioxidant, a characteristic attributed to its ability to scavenge free radicals by donating electrons. plantaanalytica.combiosynth.com Beyond its antioxidant capacity, studies have demonstrated its anti-inflammatory, antimicrobial, and neurosedative activities. ontosight.aichemfaces.com

Recent research has also highlighted its potential as an antidiabetic compound, showing that it can stimulate glucose absorption and reduce blood glucose levels in animal models. nih.gov Furthermore, its role as a potential dual inhibitor of key therapeutic targets in atopic dermatitis (TNF-α and IL-4) is under investigation, broadening its relevance in biomedical research. researchgate.net The compound is also of interest in food science and agriculture for its potential as a natural food preservative and for enhancing plant resilience. biosynth.comontosight.ai Its presence in various common foods and beverages has also led to its consideration as a potential biomarker for the consumption of these products. hmdb.cafoodb.ca

Historical Trajectory and Current Research Landscape of this compound Studies

Historically, research on this compound began with its isolation and identification from various plants. It has been identified in species such as stinging nettle (Urtica dioica), greater celandine (Chelidonium majus), and pellitory-of-the-wall (Parietaria officinalis). plantaanalytica.comwikipedia.org Early studies focused on its chemical characterization and its role within the plant, such as its contribution to defense against pathogens and herbivores. biosynth.com

The current research landscape has expanded significantly. A major area of focus is the investigation of its potential health benefits, with studies exploring its efficacy in the context of cardiovascular disease prevention and its antidiabetic properties. plantaanalytica.comnih.gov Another prominent research avenue is the heterologous biosynthesis of this compound. Scientists have successfully engineered microorganisms like Escherichia coli to produce the compound from simple sugars like glucose, a method that could enable large-scale production for further research and potential applications. rutgers.edunih.gov These studies involve complex metabolic engineering and the use of co-culture systems to optimize yield. nih.govresearchgate.netresearchgate.net The compound is also frequently identified and quantified in phytochemical profiling of various plants and food items, contributing to a broader understanding of natural product chemistry. nih.govmdpi.comnih.gov

Methodological Frameworks Employed in this compound Research

A variety of sophisticated analytical methods are employed to study this compound.

Extraction and Isolation: The initial step typically involves extraction from plant matrices. Common methods include using solvent mixtures like methanol-water-acetic acid, sometimes with the addition of ascorbic acid to prevent oxidation, followed by ultrasonication and centrifugation. conicet.gov.ar Supercritical CO2 extraction has also been investigated as an environmentally friendly method. biocrick.com For purification and isolation, techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are utilized. plantaanalytica.combiocrick.com

Identification and Quantification: Chromatographic techniques are central to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for separating and quantifying this compound in complex extracts. Reversed-phase columns, such as C18, are typically used with a gradient elution system involving solvents like methanol (B129727), acetonitrile, water, and an acid (e.g., acetic or formic acid). nih.govconicet.gov.arrsc.orgresearchgate.net

Detection Methods: Diode-Array Detection (DAD) is frequently coupled with HPLC/UHPLC to provide UV spectral data, which aids in tentative identification. rsc.orgresearchgate.net Mass Spectrometry (MS), particularly when used in tandem (MS/MS), provides definitive structural information and accurate mass measurements, confirming the identity of the compound. researchgate.netconicet.gov.arbiocrick.com

Biological Activity Assessment: To evaluate its biological properties, researchers employ a range of in vitro and in silico methods. These include cell-free experiments to test antioxidant activity (e.g., DPPH and ABTS assays), cellular assays to measure effects on glucose uptake, and molecular docking simulations to predict interactions with protein targets like α-amylase and α-glucosidase. chemfaces.comnih.govbiocrick.com

Data Tables

Table 1: Selected Plant Sources of this compound This table lists various plants in which this compound has been identified.

Plant SpeciesCommon NameFamilyPlant PartReference(s)
Urtica dioicaStinging NettleUrticaceaeLeaves, Aerial Parts plantaanalytica.comwikipedia.orgfarmaciajournal.com
Parietaria officinalisPellitory-of-the-wallUrticaceaeLeaves, Flowers wikipedia.org
Chelidonium majusGreater CelandinePapaveraceae- wikipedia.org
Lactuca sativaOak-leaf LettuceAsteraceaeLeaves conicet.gov.ar
Camellia sinensisTeaTheaceaeLeaves hmdb.canih.gov
Phaseolus vulgarisGreen BeanFabaceae- hmdb.ca
Raphanus sativusRadishBrassicaceae- hmdb.ca
Vitis viniferaGrapeVitaceaeLeaves rsc.org
Ballota nigraBlack HorehoundLamiaceae- chemfaces.com
Cotoneaster zabeliiZabel's CotoneasterRosaceaeLeaves mdpi.com

Table 2: Example Analytical Data for this compound Identification This table presents typical analytical data used for the identification of this compound in a research context, based on UHPLC-DAD-ESI-MS analysis.

ParameterValueReference
Retention Time (Rt)9.05 min conicet.gov.ar
UV-Vis λmax301, 323 nm conicet.gov.ar
Ionization ModeNegative/Positive conicet.gov.ar
m/z (Negative Ion)295 conicet.gov.ar
m/z (Positive Ion)297 conicet.gov.ar

An In-depth Look at this compound

This compound, a naturally occurring phenolic compound, is an ester formed from caffeic acid and malic acid. As a member of the hydroxycinnamic acid family, it is synthesized by a variety of plant species and contributes to their chemical defense and response to environmental stimuli. This article explores the occurrence, distribution, and variability of this compound in the plant kingdom, as well as its relevance in food and agriculture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O8 B1148885 Caffeoylmalic Acid CAS No. 149197-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQSEYPLQIEAY-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031926
Record name Caffeoylmalic acid
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92344-57-5, 39015-77-5, 53755-04-7
Record name Caffeoylmalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeoylmalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEOYLMALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Caffeoylmalic acid
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URL http://www.hmdb.ca/metabolites/HMDB0029318
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Occurrence and Distribution of Caffeoylmalic Acid in Biological Systems

Caffeoylmalic acid is found across a diverse range of plant species, where its accumulation is influenced by both genetic and environmental factors. Its presence varies significantly among different plant families, genera, and even within different organs of the same plant.

This compound has been identified in numerous plant families, indicating a widespread, though not universal, distribution. It is notably present in the Urticaceae family, particularly within the genus Urtica, with stinging nettle (Urtica dioica) being a well-documented source. wikipedia.orgrsc.orgplantaanalytica.com The Asteraceae family also features several species that accumulate this compound, including lettuce (Lactuca sativa) and chicory (Cichorium intybus). plos.orgcore.ac.uk

Other plant families and genera where this compound has been reported include:

Papaveraceae: Found in Chelidonium majus (greater celandine). wikipedia.orgresearchgate.net

Rosaceae: Detected in species such as Cotoneaster zabelii. mdpi.com

Lamiaceae: Reported in Marrubium velutinum. nih.govwikidata.org

Fabaceae: Identified in Pisum sativum (pea) and Trifolium pratense (red clover). wikidata.org

Brassicaceae: Occurs in Brassica rapa. wikidata.org

Parietariaceae: Found in Parietaria officinalis. wikipedia.org

Equisetaceae: Present in Equisetum arvense (common horsetail). d-nb.infonih.gov

The phylogenetic distribution suggests that the biosynthetic pathway for this compound has evolved in various lineages across the plant kingdom, including in ferns (Equisetopsida), monocots, and dicots. nih.govresearchgate.net

The concentration of this compound often differs significantly among the various organs of a plant, reflecting specialized physiological roles.

Leaves: Leaves are frequently the primary site of accumulation. High concentrations are found in the leaves of Urtica dioica rsc.orgmdpi.com, Parietaria officinalis wikipedia.org, and Cotoneaster zabelii. mdpi.com In lettuce, the leaves are the main edible part where this compound is measured. plos.org

Flowers: The flowers of Parietaria officinalis are also known to contain this compound. wikipedia.org

Aerial Parts: Studies on Chelidonium majus have analyzed the compound in its aerial parts, which include stems, leaves, and flowers. researchgate.net

Seeds: In peas (Pisum sativum), this compound has been detected in both the seed coat and the cotyledon. wikidata.org

This differential accumulation points to tissue-specific regulation of its biosynthesis and function, potentially related to protecting photosynthetically active tissues or reproductive organs from biotic and abiotic threats.

Table 1: Occurrence of this compound in Select Plant Species and Organs

FamilyGenusSpeciesPlant Organ(s)Reference(s)
UrticaceaeUrticaUrtica dioicaLeaves mdpi.com, wikipedia.org, rsc.org
ParietariaceaeParietariaParietaria officinalisLeaves, Flowers wikipedia.org
PapaveraceaeChelidoniumChelidonium majusAerial Parts wikipedia.org, researchgate.net
AsteraceaeLactucaLactuca sativaLeaves plos.org, conicet.gov.ar
RosaceaeCotoneasterCotoneaster zabeliiLeaves mdpi.com
FabaceaePisumPisum sativumSeed Coat, Cotyledon wikidata.org
EquisetaceaeEquisetumEquisetum arvenseAerial Parts d-nb.info

Significant variations in this compound levels are observed not only between different species but also within a single species. This variability is driven by a combination of genetic makeup and environmental influences.

Genetic factors play a crucial role in determining the baseline capacity of a plant to produce this compound.

Intraspecific Variation: A study on ten different populations of stinging nettle (Urtica dioica) from Poland revealed substantial intraspecific variability in the content of this compound, with levels ranging from 571.0 to 1367.4 mg per 100 g of dry weight. mdpi.com This highlights the existence of distinct chemotypes within the same species, where genetic differences lead to varying metabolic profiles.

Interspecific and Cultivar Variation: In lettuce (Lactuca sativa), different cultivars exhibit different phenolic profiles. Red leaf lettuce cultivars, for instance, often show different concentrations of caffeic acid derivatives compared to green leaf cultivars under the same conditions. plos.orgconicet.gov.ar Similarly, interspecific hybridization in coffee between species with different alleles for enzymes in the phenolic acid pathway can alter the content of precursors for compounds like this compound. nih.gov

The biosynthesis of this compound is highly responsive to environmental cues and abiotic stressors, which often induce its accumulation as part of the plant's defense mechanism.

Temperature: Low-temperature cultivation has been shown to increase the concentration of this compound in red leaf lettuce. core.ac.ukbiorxiv.orgresearchgate.net Small lettuce heads grown at cooler temperatures (12/7 °C) accumulated higher levels than those grown in warmer conditions (20/15 °C). core.ac.uk

Light: The light spectrum can modulate the phenolic profile of plants. In hydroponically grown lettuce, enriching ambient light with specific LED spectra can alter the concentrations of various phenolic compounds, though this compound itself did not show significant changes in one particular study. mdpi.com

Nutrient Availability: Nitrogen deficiency is a significant stressor that leads to the increased accumulation of caffeic acid derivatives, including this compound, in both red and green lettuce. plos.org

Seasonal Variation: The content of this compound in Cotoneaster zabelii leaves fluctuates with the seasons, reaching its maximum level in the spring (May) and then decreasing through summer and autumn. mdpi.com

Other Stresses: While direct evidence is specific, the precursor, caffeic acid, is known to accumulate in plants under various stresses, including salinity, drought, and heavy metal exposure, suggesting that conditions promoting caffeic acid synthesis could also lead to higher levels of its derivatives like this compound. hilarispublisher.comresearcherslinks.comnih.gov

Table 2: Factors Influencing this compound Content

FactorPlant SpeciesEffect on ContentObservationReference(s)
Genetic Variation Urtica dioicaVariesContent ranged from 571.0 to 1367.4 mg/100g DW across populations. mdpi.com
Cultivar Lactuca sativaVariesRed and green lettuce cultivars show different phenolic profiles. plos.org
Low Temperature Lactuca sativaIncreaseCool-cultivated small heads had higher concentrations. core.ac.uk biorxiv.org, researchgate.net, core.ac.uk
Nitrogen Deficiency Lactuca sativaIncreaseConcentrations increased with decreasing nitrogen supply. plos.org
Seasonality Cotoneaster zabeliiVariesPeak accumulation observed in spring (May). mdpi.com
Microbiological Fertilizers Lactuca sativaIncreaseApplication of certain microbiological fertilizers increased levels by up to 75%. mdpi.com

This compound is present in several plant-based foods and its concentration in crops can be of agronomic interest.

It has been detected in a variety of foods, including:

Vegetables: Lettuce (especially red leaf varieties) and radishes (Raphanus sativus). core.ac.ukhmdb.cafoodb.ca

Legumes: Green beans (Phaseolus vulgaris). hmdb.ca

Fruits: Pears (Pyrus communis). foodb.ca

Beverages and Herbs: Teas (Camellia sinensis) and stinging nettle, which is used for infusions and as a food ingredient in items like pasta. rsc.orghmdb.cafoodb.ca

The presence and concentration of this compound have direct agronomic relevance. In the case of stinging nettle, the total content of caffeoylmalic and chlorogenic acids is a quality parameter specified by the European Pharmacopoeia. mdpi.com For crops like lettuce, agronomic practices such as managing fertilization, temperature, and light can be optimized to enhance the content of functional compounds like this compound, potentially increasing the crop's market and nutritional value. plos.orgmdpi.commdpi.com For example, applying specific microbiological fertilizers has been shown to increase this compound content in lettuce by up to 75%. mdpi.com Its natural antioxidant properties also suggest potential applications in food preservation. ontosight.ai

Table 3: this compound in Selected Food Matrices

Food MatrixScientific NamePresenceReference(s)
LettuceLactuca sativaDetected, especially in red cultivars plos.org, core.ac.uk
RadishRaphanus sativusDetected hmdb.ca, foodb.ca
Green BeanPhaseolus vulgarisDetected hmdb.ca
PearPyrus communisDetected foodb.ca
Tea (Green and Black)Camellia sinensisDetected hmdb.ca, foodb.ca
Stinging Nettle (leaves)Urtica dioicaDetected, used in infusions and food rsc.org

Biosynthesis and Metabolic Transformations of Caffeoylmalic Acid

De Novo Biosynthetic Pathways in Plant Systems

The formation of caffeoylmalic acid in plants is a multi-step process that originates from primary metabolism and branches into the specialized phenylpropanoid pathway.

Precursor Utilization and Shikimate Pathway Integration

The journey to this compound begins with the shikimate pathway, a core metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids. wikipedia.orghebmu.edu.cn This pathway utilizes phosphoenolpyruvate (B93156) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway to produce chorismate. wikipedia.org Chorismate is a crucial branch-point metabolite that serves as the precursor for the aromatic amino acids phenylalanine and tyrosine. wikipedia.orghebmu.edu.cn Phenylalanine is the primary entry point into the phenylpropanoid pathway, which ultimately yields caffeic acid, one of the two key components of this compound. nih.govfrontiersin.org

Hydroxycinnamic Acid Derivatization and Esterification Enzymes (e.g., Hydroxycinnamoyl Transferases)

Once phenylalanine is synthesized, it is converted to cinnamic acid and then to p-coumaric acid. A critical hydroxylation step, catalyzed by p-coumaric acid 3-hydroxylase (C3H), converts p-coumaric acid to caffeic acid. nih.gov The final step in the biosynthesis of this compound is the esterification of caffeic acid with malic acid. This reaction is catalyzed by a specific class of enzymes known as hydroxycinnamoyl transferases (HCTs). frontiersin.orgigem.org

In red clover (Trifolium pratense), an enzyme identified as HCT2 (also referred to as hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase or HMT) has been shown to be responsible for the accumulation of this compound. frontiersin.orgnih.gov This enzyme facilitates the transfer of a hydroxycinnamic acid, such as caffeic acid, from its coenzyme A (CoA) derivative to L-malic acid. frontiersin.orgnih.gov While some plants utilize a hydroxycinnamoyl-glucose intermediate, species like red clover and common bean directly use hydroxycinnamoyl-CoA thioesters for this esterification. frontiersin.org

Genetic and Molecular Regulation of Biosynthesis

Furthermore, external stimuli can influence the production of these compounds. For instance, treatment of red leaf lettuce with prohydrojasmon, a synthetic jasmonate derivative, has been shown to upregulate the expression of genes like phenylalanine ammonia-lyase (PAL), flavanone (B1672756) 3-hydroxylase (F3H), and anthocyanidin synthase (ANS), leading to an increased accumulation of this compound and other phenolic compounds. mdpi.com Light is another critical regulatory factor, with studies in lettuce revealing a light-dependent regulatory network involving transcription factors that control flavonoid biosynthesis. sciengine.com

Microbial Biosynthesis and Engineered Production Systems

The potential applications of this compound have driven research into its production using engineered microorganisms, offering a sustainable and controllable alternative to extraction from plant sources.

Heterologous Pathway Reconstruction in Microbial Hosts (e.g., Escherichia coli)

Scientists have successfully reconstructed the biosynthetic pathway for this compound in the bacterium Escherichia coli. researchgate.netresearchgate.netnih.gov This involves introducing and expressing a set of heterologous genes from different organisms to create a functional pathway in the microbial host. researchgate.netresearchgate.netnih.gov A typical engineered pathway includes genes for the production of the precursor, caffeic acid, and the final esterification step. researchgate.netrutgers.edu

For example, a functional pathway in E. coli was constructed by co-expressing:

Tyrosine ammonia (B1221849) lyase (TAL) to convert tyrosine to p-coumaric acid. researchgate.net

A hydroxylase (like HpaBC) to convert p-coumaric acid to caffeic acid. researchgate.net

A 4-coumarate:CoA ligase (4CL) to activate caffeic acid to its CoA ester. researchgate.net

A hydroxycinnamoyl transferase (HCT) to catalyze the final esterification with malate, which is naturally available in E. coli. researchgate.netresearchgate.net

EnzymeGene ExampleSource Organism (Example)Function in Engineered Pathway
Tyrosine ammonia lyaseRgTALRhodotorula glutinisConverts tyrosine to p-coumaric acid
p-Coumarate 3-hydroxylaseHpaBCEscherichia coliConverts p-coumaric acid to caffeic acid
4-Coumarate:CoA ligaseAt4CL2Arabidopsis thalianaActivates caffeic acid to caffeoyl-CoA
Hydroxycinnamoyl transferaseHCT2Trifolium pratenseCatalyzes the esterification of caffeoyl-CoA and malate

This table provides an example of genes used in the heterologous production of this compound in E. coli. researchgate.net

Metabolic Engineering Strategies for Enhanced Titer and Yield

To improve the production of this compound in microbial hosts, various metabolic engineering strategies are employed. A primary goal is to increase the supply of precursors. This can be achieved by optimizing the host's metabolic pathways, for instance, by enhancing the tyrosine production pathway in E. coli to boost the availability of this key starting material for caffeic acid synthesis. researchgate.netnih.govalljournals.cn

Another powerful strategy is the use of co-culture systems. rutgers.edunih.gov In this approach, the biosynthetic pathway is divided between two or more different microbial strains. rutgers.edunih.gov For this compound production, one E. coli strain can be engineered to produce caffeic acid, while a second strain is engineered to perform the final esterification step to form this compound. researchgate.netnih.govresearchgate.net This division of labor can reduce the metabolic burden on a single strain and can lead to significantly higher titers and yields. rutgers.edunih.gov For example, an E. coli-E. coli co-culture system has been reported to produce up to 570.1 mg/L of this compound. researchgate.netnih.govnih.gov This approach also has the advantage of potentially reducing the formation of unwanted byproducts. rutgers.edu

Engineering StrategyDescriptionExample ApplicationResulting Titer (Example)
Precursor Supply EnhancementOptimizing the host's metabolic pathways to increase the availability of starting materials.Enhancing the tyrosine metabolic pathway in E. coli. researchgate.netnih.govalljournals.cn-
Co-culture SystemDividing the biosynthetic pathway between two or more microbial strains.An E. coli strain producing caffeic acid co-cultured with an E. coli strain performing the final esterification. researchgate.netnih.gov570.1 mg/L researchgate.netnih.govnih.gov

This table summarizes key metabolic engineering strategies for enhancing this compound production in microbial systems.

Bioreactor and Fermentation Optimization for Biotechnological Production

The biotechnological production of this compound has been successfully achieved using engineered microorganisms, offering a promising alternative to extraction from plant sources. The optimization of bioreactor conditions and fermentation strategies is critical for maximizing yield and efficiency.

Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of this compound from a simple carbon source like glucose. nih.govresearchgate.net A key strategy involves the construction of a synthetic metabolic pathway by introducing several heterologous genes. nih.gov To improve the production titer, optimization often focuses on enhancing the supply of precursors, such as caffeic acid, by engineering the host's native metabolic pathways, for instance, the tyrosine pathway in E. coli. nih.gov

The fermentation process itself is managed within a bioreactor where critical process parameters are monitored and controlled to ensure optimal conditions for microbial growth and product formation. gfi.org These parameters typically include:

Temperature: Maintained at an optimal level for the specific microbial strain's enzymatic activity.

pH: Controlled through the automated addition of acid or base to maintain the desired range for cellular health and product stability. gfi.org

Dissolved Oxygen: Regulated via controlled airflow and agitation rates to support aerobic respiration and metabolism. gfi.org

Substrate Feed: Fed-batch cultivation is a common operational mode where the primary carbon source (e.g., glucose) is fed into the bioreactor at a controlled rate to prevent overflow metabolism and maintain cell productivity over a longer period. gfi.org

ParameterStrategyOutcomeReference
Microorganism Engineered Escherichia coliEnables biosynthesis from glucose. nih.gov
Genetic Engineering Co-expression of heterologous genes (e.g., RgTAL, HpaBC, At4CL2, HCT2)Constructs the necessary biosynthetic pathway. nih.govresearchgate.net
Metabolic Engineering Optimization of the tyrosine metabolic pathwayIncreases the supply of the precursor, caffeic acid. nih.gov
Cultivation Mode E. coli-E. coli co-culture systemReduces metabolic load and improves titer. nih.govresearchgate.net
Final Titer Optimization of co-culture inoculation ratios and timeAchieved a production of 570.1 mg/L in a lab-scale bioreactor. nih.gov

Metabolic Fate and Bioconversion Pathways

Once synthesized or ingested, this compound can undergo various metabolic transformations, primarily through enzymatic and microbial actions.

Enzymatic Degradation and Hydrolysis Products

This compound is an ester formed from caffeic acid and malic acid. plantaanalytica.com Its primary enzymatic degradation pathway is hydrolysis, a reaction catalyzed by esterase enzymes. mdpi.commdpi.com This process involves the cleavage of the ester bond that links the two constituent molecules.

The enzymatic hydrolysis of such esters is a surface-mediated process where enzymes like lipases or esterases adsorb to the substrate and catalyze the hydrolytic cleavage of the ester bonds. mdpi.com This reaction breaks down this compound into its parent components. The degradation results in the formation of equimolar amounts of caffeic acid and malic acid. plantaanalytica.com

SubstrateEnzyme ClassBond CleavedHydrolysis Products
This compoundEsterases / LipasesEster bondCaffeic Acid, Malic Acid

Microbial Transformation and Metabolite Formation (e.g., Dihydrocinnamic Acids)

The microbial bioconversion of this compound involves more complex, multi-step pathways. Studies investigating the fermentation of plant extracts containing this compound (also known as phaselic acid) have shown that it is readily transformed by microorganisms. nih.govresearchgate.net

The degradation process often begins with the initial hydrolysis of this compound to caffeic acid and malic acid, as described in the previous section. The liberated caffeic acid then becomes a substrate for further microbial metabolism. A common transformation is the reduction of the double bond in the propenoic acid side chain of caffeic acid. This reduction leads to the formation of dihydrocaffeic acid, which belongs to the class of dihydrocinnamic acids. nih.govresearchgate.net

Further microbial actions can lead to dehydroxylation of the catechol ring. For example, studies on the metabolism of caffeic acid by human fecal microbiota have identified 3-hydroxyphenylpropionic acid (a dihydrocinnamic acid derivative) and benzoic acid as major metabolites. nih.gov This indicates that after the initial hydrolysis of this compound, the resulting caffeic acid enters a microbial metabolic cascade that produces various smaller phenolic acids.

Initial CompoundMicrobial ActionIntermediate(s)Final MetabolitesReference
This compoundHydrolysis & ReductionCaffeic AcidDihydrocinnamic acids (e.g., Dihydrocaffeic acid, 3-hydroxyphenylpropionic acid), Benzoic Acid nih.govresearchgate.netnih.gov

Biological Activities and Mechanistic Studies of Caffeoylmalic Acid Excluding Human Clinical Outcomes

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of caffeoylmalic acid are fundamental to its biological effects. These properties are largely attributed to the caffeoyl moiety, which is structurally similar to caffeic acid, a well-documented antioxidant.

Molecular Mechanisms of Reactive Oxygen Species Neutralization

The primary mechanism behind the antioxidant activity of this compound lies in its molecular structure, specifically the catechol (3,4-dihydroxy) group on the phenyl ring of the caffeoyl portion. This structure enables it to effectively neutralize reactive oxygen species (ROS) through several mechanisms.

The principal mode of action is hydrogen atom transfer (HAT), where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thereby stabilizing the radical and quenching its reactivity. mdpi.com This process is highly efficient due to the resonance stabilization of the resulting phenoxy radical. Another significant mechanism is single electron transfer (SET), where the compound can donate an electron to reduce a radical species. mdpi.com For caffeic acid and its derivatives, the antioxidant action is often a combination of mechanisms, including radical scavenging, inhibition of lipid peroxidation, and protection against the oxidation of lipoproteins. nih.gov The presence of the catechol structure is crucial, as it enhances the molecule's capacity to scavenge various ROS, such as hydroxyl and peroxyl radicals, which are implicated in cellular damage. nih.govnih.gov

In Vitro Antioxidant Assays and Cellular Models

The antioxidant potential of this compound has been quantified using various in vitro assays. These tests measure the compound's ability to scavenge synthetic radicals, providing a benchmark for its antioxidant capacity. Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netku.ac.th Extracts rich in this compound have demonstrated significant activity in these assays. nih.gov

Beyond chemical assays, the antioxidant effects of this compound have been observed in cellular models. In studies using cells subjected to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), caffeic acid and its derivatives have shown protective effects. nih.govnih.govresearchgate.net For instance, pre-treatment with caffeic acid has been shown to significantly suppress cell death and reduce intracellular ROS levels in H₂O₂-stimulated cells. nih.govnih.gov This protection is linked to a decrease in lipid peroxidation and an enhancement of the cell's own antioxidant enzyme activities. nih.gov These cellular studies provide evidence that this compound can effectively counteract oxidative damage at a biological level. frontiersin.orgmdpi.com

Assay TypeCompound/ExtractObserved EffectReference
DPPH Radical ScavengingCaffeic AcidHigh radical scavenging activity. researchgate.net
ABTS Radical ScavengingExtract rich in this compoundDemonstrated antioxidant properties. nih.gov
ORAC (Oxygen Radical Absorbance Capacity)Caffeic AcidHigh antioxidant activity. researchgate.netcabidigitallibrary.org
Cellular Model (H₂O₂-stimulated cells)Caffeic AcidReduced ROS levels and protected against cytotoxicity. nih.govfrontiersin.org

Enzyme Modulation and Inhibition Profiles

This compound has been shown to interact with and modulate the activity of several key enzymes, particularly those involved in carbohydrate metabolism.

Inhibition of Glycosidases (e.g., Alpha-Amylase, Alpha-Glucosidase)

One of the most studied enzymatic activities of this compound is its ability to inhibit glycosidases, which are enzymes that break down carbohydrates. Specifically, it has demonstrated potent inhibitory effects against α-glucosidase, an enzyme crucial for the final step of carbohydrate digestion in the small intestine. nih.govnih.gov In one study, this compound was identified as a strong α-glucosidase inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 43.7 µg/mL. nih.gov

In contrast, its effect on α-amylase, the enzyme that begins carbohydrate digestion, appears to be less pronounced. Some research indicates that while extracts containing this compound can inhibit α-amylase, the pure compound itself may be a relatively weak inhibitor of this particular enzyme. nih.gov This differential inhibition suggests a degree of selectivity in its enzymatic interactions. For comparison, the parent compound, caffeic acid, has been shown to inhibit both α-amylase and α-glucosidase effectively. nih.gov

EnzymeInhibitorIC₅₀ ValueReference
α-GlucosidaseThis compound43.7 µg/mL nih.gov
α-GlucosidaseCaffeic Acid4.98 µg/mL nih.gov
α-GlucosidaseAcarbose (Standard)169.5 µg/mL nih.gov
α-AmylaseCaffeic Acid3.68 µg/mL nih.gov
α-AmylaseExtract of C. bullatus (rich in this compound)41.8 µg/mL nih.gov

Molecular Docking and Binding Affinity Studies with Enzyme Targets

To understand the molecular basis of enzyme inhibition, computational molecular docking studies have been performed. These studies simulate the interaction between this compound and its target enzymes, predicting the binding affinity and key interactions. jrmds.inresearchgate.netwhiterose.ac.uk

Docking analyses of this compound with α-glucosidase and α-amylase have revealed that the compound can fit into the active sites of these enzymes. researchgate.net The binding is stabilized by a network of interactions, primarily hydrogen bonds and hydrophobic interactions between the compound and critical amino acid residues in the enzyme's catalytic pocket. nih.govmdpi.com For instance, the hydroxyl groups of the caffeoyl moiety are predicted to form hydrogen bonds with polar residues in the active site, which is a crucial factor for inhibitory activity. researchgate.net The calculated binding energy values from these studies indicate a favorable and stable interaction, supporting the in vitro inhibition data. nih.govnih.govresearchgate.net

Enzyme TargetLigandPredicted Binding Affinity (kcal/mol)Key InteractionsReference
α-AmylaseCaffeic Acid-5.09Hydrogen bonds (Trp 59, Gln 63, Asp 197), Hydrophobic interactions (Trp 58, Tyr 62) nih.gov
α-GlucosidaseRutin (Phenolic Compound)-8.2Hydrogen bonds, Hydrophobic interactions cabidigitallibrary.org
α-GlucosidaseAcarbose (Standard)-6.3Hydrogen bonds with active site residues. researchgate.net

Molecular Interactions and Signaling Pathway Modulations

Beyond direct enzyme inhibition, this compound has been identified as a modulator of key proteins involved in inflammatory signaling pathways. Research combining network analysis, deep learning, and molecular simulation has identified this compound as a potential dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), two critical cytokines in inflammatory processes. nih.govresearchgate.net

Molecular simulations demonstrate that this compound can stably bind to both TNF-α and IL-4. nih.govresearchgate.net This binding induces significant conformational changes in the proteins. In the case of TNF-α, the binding of this compound widens the distance between two of its chains. For IL-4, it narrows a critical slit between two alpha-helices. nih.gov These structural alterations are predicted to hinder the ability of these cytokines to bind to their respective receptors, thereby inhibiting their signaling functions and downstream inflammatory effects. nih.govresearchgate.netmdpi.comresearchgate.net This highlights a mechanism where this compound does not just scavenge radicals but actively interferes with protein-protein interactions central to cellular communication in inflammatory responses.

Ligand-Protein Interactions via Molecular Simulation and Deep Learning

The intersection of network analysis, deep learning, and molecular simulation has identified this compound (CMA) as a potential inhibitor of key therapeutic targets. nih.gov A deep learning model utilizing a convolutional neural network specifically identified CMA as an inhibitor of Tumor Necrosis Factor-alpha (TNFα). nih.govresearchgate.net

Molecular simulations have further elucidated the nature of its interaction with both TNFα and Interleukin-4 (IL-4). nih.govresearchgate.net These studies demonstrate that CMA can bind stably to both proteins, leading to significant changes in their structure and flexibility. nih.gov The binding of CMA induces conformational changes that are thought to hinder the formation of the protein-receptor complexes essential for their signaling functions. nih.govresearchgate.net Specifically, simulations revealed that CMA binding causes the distance between chain A and C of TNFα to widen, while narrowing the slit between the two α-helices of IL-4. nih.govresearchgate.net This suggests that CMA acts as a potential dual inhibitor for these two key proteins. nih.gov

Table 1: Summary of this compound (CMA) Ligand-Protein Interactions from Molecular Simulations

Target ProteinObserved Effect of CMA BindingPredicted ConsequenceSource
Tumor Necrosis Factor-alpha (TNFα)Stable binding; increased distance between protein chains A and C.Inhibition of protein-receptor complex formation. nih.govresearchgate.net
Interleukin-4 (IL-4)Stable binding; narrowing of the slit between the two α-helices.Inhibition of protein-receptor complex formation. nih.govresearchgate.net

Potential Modulatory Effects on Cellular Signaling Pathways (e.g., Inflammatory Mediators in in vitro models)

This compound and related caffeic acid derivatives have demonstrated the ability to modulate cellular signaling pathways, particularly those involving inflammatory mediators in in vitro models. By targeting proteins like TNFα and IL-4, as identified through molecular simulations, this compound is considered a potential dual inhibitor for these cytokines, which are central to inflammatory processes. nih.govresearchgate.net

Studies on caffeic acid and its derivatives have provided broader context for the anti-inflammatory potential of this class of compounds. Research on RAW 264.7 macrophages showed that caffeic acid derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, certain derivatives reduced the levels of Interleukin-1 beta (IL-1β) in a mouse paw edema model. nih.gov In studies using intestinal cell models, caffeic acid was shown to attenuate the formation of Interleukin-8 (IL-8) in Caco-2 cells. mdpi.com Other research on mouse primary peritoneal macrophages indicated that caffeic acid and 5-caffeoylquinic acid were significant inhibitors of pro-inflammatory cytokines such as TNF-α, IL-1β, and Interleukin-6 (IL-6), while increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Table 2: Modulatory Effects of this compound and Related Caffeic Acid Derivatives on Inflammatory Mediators (In Vitro)

CompoundModel SystemInflammatory MediatorObserved EffectSource
This compoundMolecular SimulationTNFα, IL-4Binding and conformational change, suggesting inhibition. nih.govresearchgate.net
Caffeic Acid DerivativesRAW 264.7 MacrophagesNitric Oxide (NO), iNOSInhibited production/expression. nih.gov
Caffeic Acid DerivativesMouse Paw TissueIL-1βDecreased levels. nih.gov
Caffeic AcidCaco-2 CellsIL-8Reduced formation. mdpi.com
Caffeic Acid, 5-Caffeoylquinic AcidMouse Primary Peritoneal MacrophagesTNF-α, IL-1β, IL-6Inhibited secretion. nih.gov
Caffeic Acid, 5-Caffeoylquinic AcidMouse Primary Peritoneal MacrophagesIL-10Increased secretion. nih.gov

Ecological and Physiological Roles in Plants

Role in Plant Defense Mechanisms Against Environmental Stressors

Caffeic acid and its derivatives are well-documented for their involvement in plant defense against a wide array of biotic and abiotic stresses. researcherslinks.comdoaj.org These compounds are key components of the phenylpropanoid pathway, which is activated in response to environmental challenges such as pathogen attacks, UV radiation, drought, salinity, and heavy metal exposure. researcherslinks.comresearchgate.net For instance, an increased accumulation of caffeic acid in plants has been linked to enhanced resistance against fungal diseases. researchgate.net In tobacco plants, caffeic acid in root exudates was found to defend against infection by the bacterium Ralstonia solanacearum by causing irreversible damage to the pathogen's cell membrane. frontiersin.org

Under abiotic stress, these phenolic compounds act as potent antioxidants, helping to protect the plant from oxidative damage caused by the overproduction of reactive oxygen species (ROS). researchgate.netdntb.gov.ua Caffeic acid can directly scavenge these harmful radicals. researcherslinks.com Furthermore, it is a precursor for the synthesis of lignin (B12514952), a complex polymer that strengthens cell walls. researcherslinks.comresearchgate.net This reinforcement of the cell wall provides a physical barrier against pathogens and can mitigate the toxic effects of heavy metals and salinity. researcherslinks.com

Table 3: Role of Caffeic Acid and its Derivatives in Plant Defense

StressorDefense MechanismSource
Pathogens (e.g., Fungi, Bacteria)Direct antimicrobial activity; reinforcement of cell walls through lignin synthesis. researcherslinks.comresearchgate.netfrontiersin.org
Drought, Salinity, Heavy MetalsAntioxidant activity (ROS scavenging); lignin synthesis for cell wall thickening against ion toxicity. researcherslinks.comdoaj.org
UV RadiationAntioxidant properties protecting against oxidative stress. researcherslinks.comresearchgate.net

Contributions to Plant Adaptation and Resilience

The defensive functions of caffeic acid and its derivatives are fundamental to a plant's ability to adapt and show resilience to harsh and changing environmental conditions. researcherslinks.comdoaj.org The capacity to synthesize and accumulate these compounds is a key adaptive strategy. researcherslinks.com Plants tolerant to stressors like salinity often exhibit higher concentrations of caffeic acid. researcherslinks.com By mitigating oxidative stress and reinforcing cellular structures, these molecules help maintain cellular homeostasis and physiological functions, such as photosynthesis, under adverse conditions. doaj.orgdntb.gov.ua

The regulation of the phenylpropanoid pathway, which produces these compounds, is a critical aspect of plant resilience, allowing plants to mount a rapid and effective defense when faced with environmental threats. frontiersin.org This metabolic flexibility enables plants to survive in challenging ecological niches and adapt to the pressures of climate change, such as increased drought and temperature fluctuations. nih.gov The presence of these compounds is therefore a key element in the biochemical and molecular mechanisms that underpin plant adaptation and survival. nih.gov

Advanced Analytical Methodologies for Caffeoylmalic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating caffeoylmalic acid from the myriad of other compounds present in biological samples. The choice of technique depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of phenolic compounds, including this compound. psu.edu When coupled with a Diode Array Detector (DAD), it allows for both quantification and tentative identification. The separation is typically achieved on a reversed-phase C18 column. psu.edursc.org The DAD acquires absorbance spectra across a range of wavelengths for each peak, which aids in compound identification by comparing the obtained spectrum with that of a known standard or literature data. researchgate.net For this compound, detection is often monitored around 320-323 nm, which corresponds to the characteristic absorbance maximum for caffeic acid derivatives. rsc.orgconicet.gov.ar

A simple and efficient HPLC-DAD method was developed for determining phenolic compounds in grape leaves, successfully identifying this compound among 13 other phenolics in a 40-minute run. psu.edursc.orgresearchgate.net This demonstrates the method's utility for quality control and phytochemical profiling in various plant matrices. rsc.org

Table 1: Example of HPLC-DAD Method Parameters for this compound Analysis

ParameterConditionReference
ColumnZorbax Eclipse plus C18 (4.6 x 100 mm, 3.5 µm) psu.edu
Mobile PhaseGradient elution with methanol (B129727), deionized water, and acetic acid psu.edursc.org
Detection Wavelengths280, 320, and 360 nm psu.eduresearchgate.net
Run Time40 minutes rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures to achieve superior resolution, much faster analysis times, and increased sensitivity. nih.gov This enhanced separation power is particularly valuable for resolving isomeric compounds and analyzing complex metabolite profiles in plant extracts. nih.gov

In a comprehensive metabolic profiling of lettuce (Lactuca sativa), a UHPLC system using a 1.8 µm C18 column provided the fine resolution needed to separate up to seven isomers and tentatively identify 171 compounds, including this compound. nih.gov The use of UHPLC is crucial for exhaustive characterization of phenolic compounds in complex samples, revealing a greater depth of chemical diversity than is possible with standard HPLC. conicet.gov.ar

Mass Spectrometric Identification and Quantification

While chromatographic techniques separate compounds, mass spectrometry (MS) provides the data necessary for their definitive identification and structural characterization.

Electrospray Ionization (ESI) Coupled with Quadrupole-Time-of-Flight (QTOF) Mass Spectrometry

The combination of Electrospray Ionization (ESI) with a Quadrupole-Time-of-Flight (QTOF) mass analyzer is a powerful tool for metabolic profiling. nih.gov ESI is a soft ionization technique that generates intact molecular ions from polar and thermally labile molecules like this compound, typically as a deprotonated molecule [M-H]⁻ in negative ion mode. conicet.gov.armdpi.com The QTOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with high resolution and accuracy, allowing for the determination of the compound's elemental composition. nih.gov

In the analysis of lettuce cultivars, UHPLC-ESI-QTOF-MS was used to detect this compound by extracting the chromatogram for its accurate mass signal. conicet.gov.ar The deprotonated molecule [M-H]⁻ for this compound appears at an m/z of 295. conicet.gov.arugr.es This high mass accuracy is fundamental for tentatively identifying compounds in complex mixtures where reference standards are not available. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is indispensable for the structural elucidation of compounds identified by their accurate mass. nationalmaglab.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound at m/z 295) is selected and then fragmented by collision-induced dissociation (CID). nationalmaglab.orgscielo.br The resulting pattern of product ions is characteristic of the molecule's structure. nih.gov

For this compound ([M-H]⁻ at m/z 295), the fragmentation pattern provides clear structural information. Key fragment ions observed in negative ion mode MS/MS include:

m/z 179: This corresponds to the deprotonated caffeic acid moiety, resulting from the cleavage of the ester bond. conicet.gov.arugr.es

m/z 135: This fragment arises from the further loss of carbon dioxide (CO₂) from the caffeic acid moiety. conicet.gov.arnih.gov

m/z 133: This is the base peak in some analyses and corresponds to the deprotonated malic acid moiety. conicet.gov.arugr.es

m/z 115: This fragment results from the loss of water (H₂O) from the malic acid moiety. conicet.gov.ar

This distinct fragmentation pattern allows for the confident identification of this compound in various plant extracts, including potato leaves and Geranium pyrenaicum. mdpi.comugr.es

Table 2: Characteristic MS/MS Fragmentation of this compound in Negative Ion Mode

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed Identity/OriginReference
295179[Caffeic acid - H]⁻ conicet.gov.arugr.es
135[Caffeic acid - H - CO₂]⁻ conicet.gov.ar
133[Malic acid - H]⁻ conicet.gov.arugr.es
115[Malic acid - H - H₂O]⁻ conicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the high-throughput analysis of primary metabolites. nih.gov However, non-volatile compounds like organic acids, amino acids, and sugars must first undergo a chemical derivatization step to increase their volatility. nih.govresearchgate.net The most common method is silylation, for instance, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces acidic protons on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com

While less common for analyzing intact this compound due to its thermal lability and the preference for LC-MS, GC/MS is a cornerstone of metabolomics for profiling smaller constituent molecules like malic acid. After derivatization, the compounds are separated on a GC column and identified by their mass spectra, which are highly reproducible and can be matched against extensive libraries. researchgate.net For instance, the Human Metabolome Database contains predicted GC-MS spectra for both non-derivatized and a 4-TMS-derivatized version of this compound, illustrating the method's potential application in broader metabolomic studies. hmdb.ca However, matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte, remain a challenge that requires careful consideration and method validation. mdpi.comnih.gov

Extraction, Isolation, and Purification Methodologies for Caffeoylmalic Acid

Conventional and Green Extraction Techniques

The initial step in obtaining caffeoylmalic acid involves its extraction from the plant matrix. This process has evolved from conventional solvent-based methods to more environmentally friendly and efficient green extraction technologies.

Solvent-Based Extraction Optimization

Traditional solvent extraction remains a fundamental technique for isolating this compound. The choice of solvent and extraction conditions plays a critical role in the efficiency of this process. Studies have shown that a mixture of ethanol (B145695) and water is often more effective than either solvent alone. For instance, research on forced chicory roots demonstrated that an ethanol-water mixture enhances the solubility of caffeoylquinic acids, including this compound, with water aiding in the desorption of these molecules from the plant matrix. mdpi.com Specifically, the extraction of dicaffeoylquinic acids, which are structurally related to this compound, benefits from a higher ethanol fraction (45% to 75%) due to their lower solubility in water compared to monocaffeoylquinic acids. mdpi.com One study found that extraction with 80% ethanol, followed by drying and redissolving the extract in pure water, was more efficient than direct water extraction, yielding a high concentration of this compound. biocrick.com

The optimization of extraction parameters such as temperature is also crucial. Increasing the temperature can reduce the viscosity of the solvent and improve the solubility of the target compounds. mdpi.com Accelerated solvent extraction (ASE), a technique that uses elevated temperatures and pressures, has been successfully applied to extract caffeoylquinic acids from forced chicory roots, highlighting the importance of temperature in maximizing yield. mdpi.com

Plant SourceOptimal SolventKey Findings
Forced Chicory RootsEthanol-water mixture (46% for 5-CQA, 57% for 3,5-diCQA)Ethanol improves solubility while water aids desorption. mdpi.com
Rhodiola rosea L.80% EthanolMore efficient than direct water extraction for obtaining polyphenolic compounds. biocrick.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) has emerged as a green alternative to conventional solvent extraction, primarily utilizing supercritical carbon dioxide (SC-CO2) as the solvent. unirioja.esmdpi.com SC-CO2 is non-toxic, non-flammable, and can be easily removed from the extract, making it an environmentally friendly choice. mdpi.comresearchgate.net The solvating power of SC-CO2 can be tuned by altering the pressure and temperature, allowing for selective extraction. mdpi.com

For the extraction of polar compounds like this compound, the polarity of SC-CO2 needs to be modified. mdpi.com This is typically achieved by adding a co-solvent, such as ethanol or methanol (B129727). unirioja.esmdpi.com Research on the extraction of phenolic compounds has shown that the use of a modifier is often necessary for quantitative recovery. unirioja.es For example, in the SFE of phenolics from a solid support, methanol was found to be an essential modifier. unirioja.es The extraction of bioactive compounds from Rhodiola rosea using SC-CO2 with ethanol as a co-solvent demonstrated the effectiveness of this technique. biocrick.com Optimal conditions for SFE, including pressure, temperature, and co-solvent percentage, are typically determined using response surface methodology to maximize the yield of the target compounds. nih.gov

ParameterGeneral RangeSignificance
Pressure200-500 barInfluences the density and solvating power of the supercritical fluid. biocrick.comnih.gov
Temperature31-70 °CAffects both the vapor pressure of the solute and the density of the fluid. biocrick.comnih.gov
Co-solventEthanol, MethanolIncreases the polarity of the supercritical fluid to enhance the extraction of polar compounds. biocrick.comunirioja.es

Deep Eutectic Solvents (DESs) as Sustainable Media

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining significant attention for the extraction of bioactive compounds. nih.govmdpi.com These solvents are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point lower than that of the individual components. upc.edu DESs offer several advantages, including low toxicity, biodegradability, and high extraction efficiency for various polyphenols. nih.govupc.edu

Several studies have demonstrated the potential of DESs for the extraction of this compound. For instance, a tailor-made DES composed of glycerol, xylitol, and D-(-)-Fructose (3:3:3 molar ratio) showed enhanced extraction yields for this compound from fig leaves compared to traditional methanol extraction. nih.gov The extraction process can be further enhanced by coupling DESs with methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), which can reduce extraction time and improve yields. nih.govupc.edu In one study, the optimal extraction of this compound from fig leaves using a DES with MAE yielded 6.482 mg/g. nih.gov Another study on nettle identified this compound as one of the three most abundant compounds extracted using a food-grade DES made from citric acid and maltose (B56501). bohrium.comresearchgate.net

DES CompositionPlant SourceExtraction MethodYield of this compound
Glycerol:Xylitol:D-(-)-Fructose (3:3:3)Fig (Ficus carica L.) leavesMicrowave-Assisted Extraction6.482 mg/g. nih.gov
Citric acid/maltoseNettle (Urtica dioica L.)Ultrasound-Assisted ExtractionOne of the three most abundant compounds. bohrium.comresearchgate.net

Advanced Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Therefore, subsequent separation and purification steps are necessary to isolate this compound with high purity.

Macroporous Resin Adsorption for Enrichment

Macroporous resin adsorption is a widely used technique for the enrichment and preliminary purification of polyphenols, including this compound, from crude extracts. mdpi.comnih.gov These resins possess a large surface area and a porous structure, allowing them to adsorb molecules based on polarity and molecular size. mdpi.com The process involves passing the crude extract through a column packed with the resin, where the target compounds are adsorbed. After washing away impurities, the adsorbed compounds are eluted using a suitable solvent. icm.edu.pl

The selection of the appropriate resin is critical for effective separation. Resins are available with different polarities, from non-polar to polar, and the choice depends on the properties of the target compound. nih.gov For example, in a study on the recovery of compounds from fig leaf extracts obtained using DES, the D101 macroporous resin was used, achieving a recovery yield of 79.2% for this compound. nih.gov The optimization of adsorption and desorption conditions, such as pH, flow rate, and eluent concentration, is crucial for maximizing the recovery and purity of the target compound. mdpi.commdpi.com

Resin TypeSource of ExtractRecovery Yield of this compoundKey Finding
D101Fig (Ficus carica L.) leaf extract (from DES extraction)79.2%Effective for recovering this compound from a complex DES-based extract. nih.gov

Preparative Chromatography for High-Purity Isolation

For obtaining high-purity this compound, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. nih.govphenomenex.com Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of sample. phenomenex.com This technique offers excellent separation efficiency, allowing for the isolation of individual compounds from complex mixtures. nih.gov

The selection of the stationary phase (column) and mobile phase is critical for achieving the desired separation. phenomenex.com Reversed-phase chromatography is commonly used for the separation of phenolic compounds like this compound. In some cases, a multi-step chromatographic approach may be necessary. For instance, a combination of high-speed counter-current chromatography (HSCCC) followed by prep-HPLC has been shown to be effective for separating compounds with similar polarities, such as various flavonoid glycosides and caffeoylquinic acid derivatives. nih.gov The final purity of the isolated compound is typically confirmed by analytical techniques such as analytical HPLC and mass spectrometry. biocrick.comresearchgate.net

Membrane-Based Separation Techniques

Membrane-based separation is an advanced, pressure-driven technology employed for the clarification, fractionation, and concentration of compounds from liquid extracts. These techniques are often favored over traditional methods due to their operational efficiency at mild temperatures, which preserves heat-sensitive molecules, and their ability to separate components based on molecular size and shape. permionics.comamtaorg.com The primary membrane processes applicable to natural product purification are microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). researchgate.net

In the context of purifying crude plant extracts, MF and UF are typically used in preliminary stages. Microfiltration can effectively remove larger particulate matter, suspended solids, and microorganisms, while ultrafiltration is used to separate macromolecules like proteins and polysaccharides from smaller phenolic compounds. bona-filtration.commdpi.com

For the specific isolation and concentration of this compound, which has a molecular weight of 296.23 g/mol , nanofiltration (NF) is the most theoretically appropriate membrane technique. nih.govsaitaimpianti.com NF membranes possess a molecular weight cut-off (MWCO) typically ranging from 100 to 1000 Da, making them ideal for retaining low-molecular-weight polyphenols like this compound while allowing salts, sugars, and water to pass through into the permeate. nih.govmdpi.comoeno-one.eu This process allows for both the concentration and purification of the target compound from the extract. Studies on other phenolic-rich extracts, such as those from winery and olive mill wastes, have demonstrated that NF membranes can achieve rejection rates of over 90% for polyphenols, effectively concentrating them in the retentate stream. nih.govub.edu Following an NF step, reverse osmosis (RO) can be employed to remove excess water from the permeate, concentrating the purified compound fraction even further. nih.gov

While specific studies detailing the application of membrane technology exclusively for this compound are not prevalent, the principles established from research on similar phenolic compounds strongly support its feasibility and potential for efficient, non-thermal purification and concentration. mdpi.commdpi.com

Table 1: Overview of Membrane-Based Separation Techniques for Natural Product Extracts

Membrane TechniqueTypical Pore Size / MWCOPrimary Application in Natural Product ExtractionSubstances RetainedSubstances Permeated (Passed Through)
Microfiltration (MF)0.1 - 10 µmClarification of crude extract, removal of cells and suspended solids. bona-filtration.comBacteria, yeast, suspended particulates, large colloids.Water, dissolved salts, sugars, proteins, polyphenols (including this compound).
Ultrafiltration (UF)1 - 1000 kDaPurification by removing large macromolecules. mdpi.comProteins, enzymes, polysaccharides (pectin), tannins, viruses. bona-filtration.comnizo.comWater, salts, sugars, amino acids, smaller polyphenols (including this compound).
Nanofiltration (NF)100 - 1000 DaConcentration and fractionation of low-molecular-weight compounds. nih.govmdpi.comDivalent salts, sugars, polyphenols (including this compound). nih.govWater, monovalent salts.
Reverse Osmosis (RO)< 100 DaConcentration of purified extract by removing water. nih.govVirtually all dissolved solutes, including salts and this compound. ub.eduWater.
MWCO = Molecular Weight Cut-Off

Optimization of Extraction Yields and Purity for Research Applications

Maximizing the yield and purity of this compound from natural sources is critical for research applications. This is achieved through the systematic optimization of various extraction parameters, often employing statistical models like Response Surface Methodology (RSM) to identify the most efficient conditions. nih.govmdpi.com Key variables that significantly influence the extraction outcome include the choice of solvent, extraction temperature, and duration.

Research has shown that hydroalcoholic solutions are effective for extracting this compound. One study focusing on Urtica dioica (stinging nettle) leaves found that a 54% aqueous-methanol solution was superior to aqueous-ethanol or pure water for extracting phenolic compounds, including 2-O-caffeoylmalic acid. nih.gov The same study determined the optimal extraction time to be 38 minutes when using ultrasound-assisted extraction (UAE), a technique that improves yield by enhancing solvent penetration into the plant matrix. nih.gov Another investigation demonstrated that extracting with 80% ethanol, followed by drying and re-dissolving the extract in water, yielded a solution rich in polyphenols where this compound was a predominant compound. mdpi.com

More recently, green solvents known as Deep Eutectic Solvents (DES) have been explored. researchgate.netub.edu A study optimizing the extraction from Urtica dioica with a DES composed of citric acid and maltose (DESCAMAL) identified the ideal conditions as an extraction temperature of 70°C, an extraction time of 30 minutes, and a 20% water content in the DES. researchgate.netub.edu Under these conditions, this compound was one of the three most abundant compounds identified in the extract. researchgate.netub.edu

The optimization process aims to find a balance where the yield of this compound is maximized without promoting the degradation of the compound or co-extracting excessive impurities. The purity of the final extract is typically verified using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (LC-DAD-ESI-MS/MS). researchgate.netub.edu

Table 2: Examples of Optimized Extraction Parameters for this compound

Source MaterialExtraction MethodOptimal SolventOptimal TemperatureOptimal TimeKey FindingReference
Urtica dioica L. leavesUltrasound-Assisted Extraction (UAE)54% Aqueous-MethanolNot specified38 minAqueous-methanol was superior to aqueous-ethanol or water for phenolic yield. nih.gov
Urtica dioica L.Ultrasound-Assisted Extraction (UAE) with DESDeep Eutectic Solvent (Citric Acid/Maltose) with 20% water70°C30 minThis compound was one of the most abundant compounds under these green extraction conditions. researchgate.netub.edu
Urtica dioicaSolvent Extraction80% Ethanol (followed by drying and re-dissolving in water)Not specifiedNot specifiedResulted in an extract with a high concentration of this compound (114.4 µg/mL). mdpi.com
Fig leavesMicrowave-Assisted Extraction (MAE) with DESDeep Eutectic SolventOptimized via RSMOptimized via RSMAchieved an extraction yield of 6.582 mg/g for this compound. permionics.com

Synthetic and Chemo Enzymatic Approaches for Caffeoylmalic Acid and Analogs

Enzymatic Esterification and Transesterification Reactions

Enzymes, particularly lipases and transferases, are powerful tools for the synthesis of caffeic acid esters. These biocatalysts can perform esterification (linking an acid and an alcohol) and transesterification (swapping the alcohol group of an ester) with high selectivity, often under mild conditions that preserve the sensitive catechol structure of caffeic acid.

Lipases (EC 3.1.1.3) are widely exploited for their ability to catalyze the formation of ester bonds in non-aqueous or low-water environments. researchgate.netmdpi.com This capability has been extensively applied to synthesize various esters of caffeic acid. The most commonly used lipase (B570770) for this purpose is the immobilized form of lipase B from Candida antarctica (CALB), commercially known as Novozym 435. acs.orgacs.org

Research has focused on optimizing reaction parameters to maximize yield and efficiency. Key factors influencing the synthesis include the choice of solvent, temperature, substrate molar ratio, and the enzyme load. nih.gov Nonpolar solvents like isooctane (B107328) are often preferred, as they can lead to higher conversion rates compared to polar solvents, which may strip the essential water layer from the enzyme and reduce its activity. nih.govnih.gov For instance, the synthesis of Caffeic Acid Phenethyl Ester (CAPE) from caffeic acid and 2-phenylethanol (B73330) using Novozym 435 in isooctane at 70°C achieved nearly 100% conversion within 48 hours. acs.org In another study, optimizing the synthesis of CAPE in an ionic liquid medium achieved a conversion yield of 96.6% after 60 hours at approximately 74°C. nih.gov

The versatility of lipases allows for the synthesis of a diverse range of caffeic acid esters by varying the alcohol substrate. This includes the synthesis of Caffeic Acid Bornyl Ester (CABE), another natural product with significant biological properties. researchgate.net The enzymatic approach is considered a promising "Green" reaction pathway, avoiding the toxic and inefficient aspects of some traditional chemical methods. researchgate.net

Table 1: Examples of Lipase-Catalyzed Synthesis of Caffeic Acid Esters

Product Ester Precursors Lipase Source Solvent Key Conditions Conversion Yield (%) Reference(s)
Caffeic Acid Phenethyl Ester (CAPE) Caffeic Acid, 2-Phenylethanol Candida antarctica (Novozym 435) Isooctane 70°C, 48h ~100% acs.org
Caffeic Acid Phenethyl Ester (CAPE) Caffeic Acid, 2-Phenylethanol Candida antarctica (Novozym 435) Ionic Liquid ~74°C, 60h, Substrate Ratio 27.1:1 96.6% nih.gov
Butyl Dihydrocaffeate Dihydrocaffeic Acid, 1-Butanol Candida antarctica (CALB) Organic Solvent 72h ~67% mdpi.com
(R)-1-methylbutyl caffeate Caffeic Acid, (R,S)-1-methylbutanol Candida antarctica (Novozym 435) Isooctane Optimized via RSM 33.8% acs.org

Biocatalysis, utilizing whole cells or isolated enzymes, offers a powerful alternative for producing complex molecules like caffeoylmalic acid from simpler, more abundant precursors. ekb.eg This approach leverages native or engineered metabolic pathways to achieve specific chemical transformations.

A significant achievement in this area is the de novo biosynthesis of this compound from glucose in engineered Escherichia coli. researchgate.netresearchgate.net This was accomplished by constructing a biosynthetic pathway that involves several heterologous enzymes. The key steps include the conversion of tyrosine (produced from glucose by the engineered E. coli) to caffeic acid, which is then esterified with malate, a metabolite from the central carbon metabolism of the host. researchgate.net The pathway involves enzymes such as tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-coenzyme A ligase (4CL), and a hydroxycinnamoyl transferase (HCT) to catalyze the final esterification of caffeoyl-CoA with malate. researchgate.net To improve the final product titer, researchers have optimized the metabolic pathways to increase the supply of the caffeic acid precursor and employed co-culture systems, reaching a final titer of 570.1 mg/L of this compound. researchgate.net

Besides whole-cell synthesis, isolated enzymes are also used for precursor conversion. Feruloyl esterases (FAEs), for example, can catalyze the esterification of hydroxycinnamic acids like caffeic acid with various alcohols or sugars in low-water conditions. diva-portal.org In another example, the fungus Absidia corymbifera was used as a biocatalyst to convert caffeic acid into other derivatives like ferulic acid and 3,4-dimethoxy-cinnamic acid. ekb.eg These biotransformation processes highlight the potential of using diverse biological systems to generate a range of caffeic acid derivatives. ekb.eg

Chemical Synthesis Routes for this compound and its Structural Analogs

While enzymatic and biosynthetic methods are elegant, chemical synthesis provides robust and versatile platforms for producing this compound analogs that may not be accessible through biological routes. These methods allow for the systematic modification of the core structure to explore structure-activity relationships.

The synthesis of caffeic acid derivatives often starts with caffeic acid or a related precursor like 3,4-dihydroxybenzaldehyde. nih.govmdpi.com A common strategy involves the direct esterification or amidation of caffeic acid. For instance, a series of caffeic acid amide (CAPA) derivatives have been synthesized by reacting caffeic acid with various primary amines. scirp.org Similarly, ester derivatives are synthesized through reactions with different alcohols. mdpi.com These reactions may require catalysts, such as thionyl chloride (SOCl2), or harsh conditions, which can be a drawback compared to enzymatic methods. nih.gov

More complex multi-step synthesis strategies have also been developed. Al-Ostoot et al. reported the synthesis of a series of caffeic acid derivatives through a combination of etherification and coupling reactions to produce compounds with anti-inflammatory properties. mdpi.comnih.gov Another approach is the Wittig reaction, which can be used to construct the cinnamoyl backbone of the molecule from precursors like 3,4-dihydroxybenzaldehyde. acs.org While the direct chemical synthesis of this compound itself is not as commonly reported as its biosynthesis, the principles of ester formation are directly applicable. This would typically involve protecting the hydroxyl groups on the caffeic acid moiety, activating the carboxylic acid group, and then reacting it with a suitably protected malic acid derivative, followed by deprotection steps.

Development of Novel Derivatization Strategies for Research Probes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or biological investigation. The development of derivatization strategies for caffeic acid and its esters is crucial for creating research probes to study their mechanisms of action and for analytical quantification.

One key application of derivatization is for analytical purposes. Phenolic compounds like caffeic acid are often not volatile enough for analysis by Gas Chromatography (GC). researchgate.net Therefore, a derivatization step, such as conversion to trimethylsilyl (B98337) (TMS) derivatives, is necessary to increase their volatility, allowing for separation and quantification by GC-Mass Spectrometry (GC-MS). researchgate.net This technique is essential for accurately measuring the levels of these compounds in complex biological or plant-based samples. researchgate.net

Another area of derivatization focuses on creating analogs for biological studies. By synthesizing a series of related compounds, or a chemical library, researchers can probe the structural requirements for a specific biological activity. For example, caffeic acid phenethyl amide (CAPA) and its fluorinated derivatives have been synthesized to compare their biological effects with the parent ester, CAPE. science.gov Similarly, creating amide analogs of CAPE using solvent-free methods under infrared irradiation represents a novel strategy to quickly generate new chemical entities for screening. scirp.org These synthetic analogs act as molecular probes to understand how structural changes, such as replacing an ester linkage with a more stable amide linkage, affect biological function. mdpi.comscirp.org

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid C13H12O8
Caffeic Acid (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid C9H8O4
Caffeic Acid Phenethyl Ester (CAPE) 2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate C17H16O4
Caffeic Acid Bornyl Ester (CABE) (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (E)-3-(3,4-dihydroxyphenyl)acrylate C19H24O4
Dihydrocaffeic Acid 3-(3,4-dihydroxyphenyl)propanoic acid C9H10O4
Butyl Dihydrocaffeate butyl 3-(3,4-dihydroxyphenyl)propanoate C13H18O4
Malic Acid 2-hydroxybutanedioic acid C4H6O5
Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid C10H10O4
3,4-Dimethoxy-cinnamic acid (E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid C11H12O4
3,4-Dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde C7H6O3
p-Coumaric Acid (E)-3-(4-hydroxyphenyl)prop-2-enoic acid C9H8O3
Gentisic Acid 2,5-dihydroxybenzoic acid C7H6O4
p-Hydroxybenzoic Acid 4-hydroxybenzoic acid C7H6O3
(-)-2-(E)-caffeoyl-D-glyceric acid (2R)-2-hydroxy-3-({(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl}oxy)propanoic acid C12H12O8
(-)-4-(E)-caffeoyl-L-threonic acid (2S,3R)-2,3-dihydroxy-4-({(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl}oxy)butanoic acid C13H14O9

Future Research Directions and Emerging Paradigms

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic pathway of caffeoylmalic acid involves the esterification of caffeic acid and malic acid. This process is catalyzed by a specific type of enzyme known as a hydroxycinnamoyltransferase (HCT). researchgate.net While the general steps are understood, future research will focus on identifying the full complement of genes and enzymes involved, particularly those with high specificity and efficiency.

Key enzymes in the pathway leading to this compound have been identified and used to reconstruct the pathway in microorganisms. nih.gov This includes tyrosine ammonia (B1221849) lyase (TAL), p-coumarate 3-hydroxylase (HpaBC), 4-coumarate-CoA ligase (4CL), and a hydroxycinnamoyltransferase (HCT). researchgate.netnih.gov For instance, an HCT enzyme from red clover (Trifolium pratense) has demonstrated a high affinity for malic acid, making it a crucial component for synthesizing this compound. igem.orgigem.org

However, the diversity of HCTs and other related enzymes across different plant species remains largely unexplored. Future research will likely involve genome mining and functional characterization of novel enzymes from plants known to accumulate this compound. Identifying enzymes with superior catalytic activity or different substrate specificities could be crucial for optimizing production. Furthermore, understanding the regulatory genes that control the expression of this pathway in response to environmental cues will provide a more complete picture of its biological role.

Advanced Metabolic Engineering for Industrial-Scale Bioproduction

The production of this compound through microbial fermentation presents a promising alternative to extraction from plant sources. Significant progress has been made in engineering Escherichia coli for its biosynthesis from simple sugars like glucose. nih.gov

Current strategies have involved constructing the biosynthetic pathway in E. coli by co-expressing several heterologous genes. nih.govalljournals.cn To improve yields, researchers have optimized the metabolic pathways of the host organism to increase the supply of precursors like caffeic acid. nih.gov One particularly effective approach has been the development of an E. coli-E. coli co-culture system. researchgate.net This modular approach divides the metabolic pathway between two different strains, which can reduce the metabolic burden on a single host and minimize the formation of unwanted byproducts like p-coumaroylmalic acid. researchgate.netrutgers.edu By optimizing the ratio of the two strains and the fermentation conditions, a final titer of 570.1 mg/L of this compound has been achieved. nih.gov

Future work will focus on further enhancing production to meet industrial demands. This will involve advanced metabolic engineering techniques such as:

Pathway Optimization: Fine-tuning the expression levels of pathway enzymes to prevent the accumulation of intermediate bottlenecks.

Host Strain Engineering: Developing superior microbial chassis with enhanced precursor availability and tolerance to the final product.

Process Optimization: Scaling up production in bioreactors with optimized feeding strategies and environmental controls. nih.gov

Synthetic Biology Tools: Employing CRISPR/Cas9 and other gene-editing tools to precisely modify the host genome for improved production efficiency. mdpi.com

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological significance of this compound, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of how this compound functions within a biological system. mdpi.comfrontiersin.org

In the context of plants, a multi-omics strategy can reveal how the biosynthesis and accumulation of this compound are regulated in response to various stresses. For example, by analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in a plant under drought or pathogen attack, researchers can identify the key regulatory networks and signaling pathways that are activated. researchgate.netoup.com This approach can uncover novel transcription factors, signaling molecules, and enzymatic regulators involved in the this compound pathway. mdpi.com

This integrated analysis is not limited to plants. When studying the effects of this compound in other biological systems, a multi-omics approach can elucidate its mechanism of action. By observing the global changes in a cell or organism upon exposure to the compound, scientists can identify the specific molecular targets and pathways that are affected, providing a deeper understanding of its biological activities. frontiersin.org

Exploration of Novel Biological Activities in Non-Human Biological Systems

This compound is recognized as a key secondary metabolite in plant defense mechanisms. cymitquimica.combiosynth.com It contributes to protecting plants against a variety of environmental stressors. biosynth.com Its antioxidant properties, stemming from its ability to scavenge free radicals, are a primary mode of action in reducing oxidative stress. cymitquimica.combiosynth.com

Research has demonstrated that the accumulation of this compound increases in plants in response to physical wounding and elicitation by signaling molecules like salicylic (B10762653) acid. researchgate.net This response can lead to a necrotic reaction at the site of stress, potentially limiting the spread of pathogens. Furthermore, this compound has been implicated in the defense against insect herbivores. In Nepal, stinging nettle (Urtica dioica), a plant rich in this compound, is traditionally used to manage agricultural pests.

Future research will aim to explore the full spectrum of its biological activities in various non-human systems. This includes:

Antimicrobial Properties: Investigating its effectiveness against a broader range of plant and animal pathogens, including bacteria and fungi.

Allelopathic Potential: Examining its role in plant-plant interactions and its potential use as a natural herbicide.

Insecticidal and Nematicidal Activity: Systematically evaluating its efficacy and mode of action against different agricultural pests.

Development of Standardized Analytical Protocols for Quantitative Research

Reliable and reproducible quantification of this compound is essential for all areas of research, from metabolic engineering to studies of its biological activity. Currently, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for its analysis. researchgate.netnih.govresearchgate.net

While these methods are powerful, there is a need to develop and implement standardized protocols to ensure the comparability of data across different laboratories and studies. Future efforts should focus on:

Certified Reference Materials: The development and availability of certified, high-purity this compound standards are crucial for accurate calibration and quantification.

Method Validation: Establishing and validating standardized extraction and analytical methods with defined parameters for linearity, precision, accuracy, and limits of detection and quantification. nih.gov

Inter-laboratory Studies: Conducting round-robin tests to ensure that different labs can achieve consistent results using the standardized protocols.

Matrix-Specific Protocols: Developing optimized protocols for the extraction and analysis of this compound from diverse and complex matrices, such as different plant tissues, microbial fermentation broths, and biological fluids. shimadzu.com

By establishing these standardized procedures, the scientific community can build a more robust and reliable body of knowledge on this compound, which will accelerate research and facilitate its potential applications.

Q & A

Q. What analytical methods are recommended for quantifying caffeoylmalic acid in plant extracts?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. For reproducibility, ensure calibration with certified reference standards (e.g., phyproof® Reference Substance PHL89238) and validate protocols using spike-and-recovery experiments.
  • Key Considerations : Account for natural variability in phenolic acid content (e.g., CV = 23.9–35.2% in Urtica dioica populations) by including biological replicates . Optimize extraction solvents (e.g., methanol-water mixtures) to minimize matrix interference .

Q. How can this compound be distinguished from structurally similar phenolic acids?

  • Methodology : Use tandem mass spectrometry (MS/MS) for fragmentation patterns or nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. For example, compare retention times and spectral data against known compounds like chlorogenic acid or cichoric acid .
  • Key Considerations : Cross-validate results with public spectral databases (e.g., MassBank) and report limits of detection (LOD) and quantification (LOQ) to ensure analytical rigor .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound biosynthesis in engineered microbial systems?

  • Methodology : Employ metabolic engineering in Escherichia coli or yeast by heterologously expressing enzymes like 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyltransferase (HCT). Monitor pathway efficiency via LC-MS and RNA-seq to identify bottlenecks .
  • Key Considerations : Include negative controls (e.g., knockout strains) and use fed-batch fermentation to address toxicity from phenolic intermediates. Reference studies achieving 1.13 g/L yields in optimized systems .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in assays, cell line specificity). For example, discrepancies in antioxidant activity may arise from differing DPPH assay conditions (pH, incubation time).
  • Key Considerations : Replicate experiments under standardized protocols (e.g., ISO guidelines) and use multivariate statistics (e.g., PCA) to isolate influential factors .

Q. What are the challenges in isolating this compound from complex plant matrices?

  • Methodology : Combine solid-phase extraction (SPE) with preparative HPLC. Optimize gradient elution to separate co-eluting compounds (e.g., caffeoylmalic vs. caffeoylglucaric acids) .
  • Key Considerations : Purity assessments should include HPLC-DAD (>95% purity) and elemental analysis. Report yield variability across plant populations (e.g., 945.7 ± 23.9 mg/kg mean content in Urtica dioica) .

Q. How can in vitro models be designed to evaluate this compound’s pharmacokinetics?

  • Methodology : Use Caco-2 cell monolayers for intestinal absorption studies and LC-MS/MS for quantifying apical-to-basolateral transport. Include probenecid controls to assess efflux transporter involvement .
  • Key Considerations : Validate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) to rule out degradation artifacts .

Methodological and Integrative Questions

Q. What synthetic strategies are viable for this compound derivatives with enhanced bioactivity?

  • Methodology : Chemoenzymatic synthesis using lipases or esterases to regioselectively modify the malic acid moiety. Characterize derivatives via HR-MS and 2D-NMR (e.g., COSY, HMBC) .
  • Key Considerations : Assess cytotoxicity early using HepG2 or HEK293 cells to prioritize candidates for in vivo testing .

Q. How can interdisciplinary approaches improve this compound research?

  • Methodology : Integrate omics (e.g., transcriptomics of biosynthetic pathways) with computational docking studies to predict enzyme-substrate interactions. Collaborate with analytical chemists to refine quantification protocols .
  • Key Considerations : Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.